molecular formula C27H33N7O4 B1684011 WYE-125132 CAS No. 1144068-46-1

WYE-125132

货号: B1684011
CAS 编号: 1144068-46-1
分子量: 519.6 g/mol
InChI 键: QLHHRYZMBGPBJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WYE-125132,也称为WYE-132,是一种对雷帕霉素靶蛋白(mTOR)激酶具有高度效力和特异性的抑制剂。它是一种ATP竞争性抑制剂,靶向mTOR复合物1 (mTORC1) 和mTOR复合物2 (mTORC2)。该化合物在临床前研究中已显示出显著的抗肿瘤活性,使其成为有希望的癌症治疗候选药物 .

准备方法

合成路线和反应条件

WYE-125132通过一系列化学反应合成,涉及形成吡唑并[3,4-d]嘧啶核心。合成路线通常包括以下步骤:

  • 形成吡唑并[3,4-d]嘧啶核心。
  • 引入螺环部分。
  • 与苯基偶联。
  • 最终修饰以获得所需化合物。

反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO)和各种催化剂来促进反应。 最终产物使用高效液相色谱(HPLC)等技术进行纯化,以达到97%以上的纯度 .

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 该化合物以批量生产,并经过严格的质量控制以确保一致性和功效 .

化学反应分析

反应类型

WYE-125132会经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

    还原: 还原反应可以修饰化合物上的官能团。

    取代: 取代反应可以将不同的官能团引入化合物中,从而改变其性质。

常用试剂和条件

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 卤素和烷基化剂等试剂用于取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代可以引入各种官能团,从而增强化合物的活性 .

科学研究应用

Antitumor Activity

Case Studies and Research Findings:

  • Preclinical Pharmacology :
    • WYE-125132 has demonstrated potent antitumor activity across various cancer models. In studies involving MDA361 breast cancer, U87MG glioma, A549 lung cancer, and A498 renal tumors, this compound exhibited substantial tumor regression when administered orally to tumor-bearing mice .
    • The compound has an IC50 value of approximately 0.19 nmol/L, showcasing its high potency against mTOR .
  • Mechanistic Insights :
    • Research indicates that this compound effectively inhibits the phosphorylation of key proteins involved in tumor growth. It targets P-AKT(S473) while minimally affecting P-AKT(T308), thus highlighting a direct regulatory role of mTORC2 on AKT in cancer cells .
    • In a phospho-proteomic study, the treatment with this compound led to significant changes in the phosphorylation state of various proteins associated with cell growth and survival .
  • Ovarian Cancer :
    • A study focused on epithelial ovarian cancer showed that this compound inhibited the proliferation of both primary and established human ovarian cancer cells. The compound induced caspase-dependent apoptosis and blocked the activation of mTORC1/2 .
    • Notably, the introduction of a constitutively active AKT only partially mitigated the effects of this compound, indicating its robust efficacy in inhibiting tumor growth despite alterations in AKT signaling .

Comparative Efficacy Against Other Treatments

Table: Comparative Efficacy of this compound vs. Other mTOR Inhibitors

DrugTargetingIC50 (nmol/L)Tumor Types TreatedMechanism of Action
This compoundmTORC1/C20.19Breast, Lung, RenalATP-competitive inhibition
TemsirolimusmTORC1~10RenalAllosteric inhibition
AZD8055mTORC1/C2~0.5VariousATP-competitive inhibition

Research Implications

The findings surrounding this compound suggest its potential as a novel therapeutic agent for various malignancies. Its unique mechanism allows for more comprehensive inhibition of the mTOR pathway compared to existing treatments. The ability to induce apoptosis while inhibiting tumor growth positions this compound as a promising candidate for further clinical development.

作用机制

WYE-125132通过抑制mTORC1和mTORC2的活性发挥作用。它与mTOR的ATP结合位点结合,阻止其激酶活性。这种抑制破坏了参与细胞生长、增殖和存活的下游信号通路。 具体而言,this compound靶向AKT的磷酸化,AKT是细胞存活和代谢的关键调节因子,从而诱导癌细胞凋亡 .

相似化合物的比较

WYE-125132具有独特的能力,可以抑制mTORC1和mTORC2,这与雷帕霉素及其类似物(雷帕霉素类似物)不同,雷帕霉素类似物仅抑制mTORC1。这种双重抑制导致对mTOR信号通路的更全面阻断,从而增强抗肿瘤活性。类似的化合物包括:

This compound能够靶向两种mTOR复合物,使其比这些类似化合物更有效、更有效的抗癌剂 .

生物活性

WYE-125132, also known as WYE-132, is a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, which plays a critical role in various cellular processes, including growth, proliferation, and survival. This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment.

This compound operates as an ATP-competitive inhibitor with an IC50 value of approximately 0.19 ± 0.07 nmol/L , demonstrating over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks) . It inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which is crucial since many cancer cells exhibit dysregulation in these pathways.

Key Findings:

  • Inhibition of Phosphorylation : this compound effectively inhibits mTORC1-dependent phosphorylation of S6K (T389) and mTORC2-dependent phosphorylation of AKT (S473) . This selective inhibition is vital for diminishing cancer cell survival and growth.
  • Cell Line Efficacy : The compound has shown potent anti-proliferative effects against various cancer cell lines, including MDA361 (breast), U87MG (glioma), A549 (lung), and HCT116 (colon) .

In Vitro Studies

This compound has been evaluated in multiple in vitro studies where it demonstrated significant anticancer activity:

Cell Line Effect Mechanism
MDA361Strong inhibition of growthReduced protein synthesis and cell size
U87MGPotent antitumor activityTargeting both mTORC1 and mTORC2
A549Effective in reducing viabilityInduces apoptosis through AKT inhibition
HCT116Inhibitory effects observedDisruption of mTOR signaling pathways

In Vivo Studies

In animal models, oral administration of this compound resulted in substantial tumor regression:

  • MDA361 Breast Tumors : Significant reduction in tumor size was observed.
  • A498 Renal Tumors : Complete regression was noted when combined with bevacizumab .

Comparative Studies with Rapalogs

This compound has been compared to traditional rapalogs like temsirolimus. The findings indicate that this compound provides a more robust inhibition of cancer cell growth and survival mechanisms:

  • Stronger Inhibition : Compared to temsirolimus, this compound exhibited a more substantial reduction in protein synthesis and bioenergetic metabolism .
  • Differential Impact on AKT Phosphorylation : While both compounds affect AKT signaling, this compound does not significantly reduce the steady-state levels of P-AKT(T308), indicating a more nuanced regulation of AKT activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Breast Cancer Model : In a study involving MDA361 breast cancer cells, treatment with this compound led to a marked decrease in tumor growth rates compared to controls.
  • Glioma Treatment : U87MG glioma-bearing mice treated with this compound showed prolonged survival rates and reduced tumor burden.
  • Lung Cancer Applications : A549 lung cancer models demonstrated significant responsiveness to this compound, reinforcing its potential as a therapeutic agent.

属性

IUPAC Name

1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHHRYZMBGPBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649521
Record name 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144068-46-1
Record name 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
WYE-125132
Reactant of Route 2
Reactant of Route 2
WYE-125132
Reactant of Route 3
Reactant of Route 3
WYE-125132
Reactant of Route 4
Reactant of Route 4
WYE-125132
Reactant of Route 5
Reactant of Route 5
WYE-125132
Reactant of Route 6
Reactant of Route 6
WYE-125132

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。